molecular formula C19H36N6O6S2 B14217359 Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine CAS No. 823232-95-7

Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine

Cat. No.: B14217359
CAS No.: 823232-95-7
M. Wt: 508.7 g/mol
InChI Key: WROJFGSZKDNCHV-XUXIUFHCSA-N
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Description

Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine is a peptide compound composed of five amino acids: glycine, methionine, cysteine, lysine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound play crucial roles in biological processes and can be used as models for studying protein interactions and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (lysine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for cysteine, methionine, and glycine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methionine and cysteine residues can be oxidized, leading to the formation of sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives or protecting groups are used during peptide synthesis to achieve specific substitutions.

Major Products Formed

    Oxidation: Methionine sulfoxide, cystine (disulfide bond between two cysteine residues).

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences or chemical properties.

Scientific Research Applications

Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.

    Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems, vaccines, and peptide-based drugs.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins to modulate various cellular processes. The cysteine residue can form disulfide bonds, which are crucial for maintaining protein structure and function. Methionine can be involved in redox reactions, while lysine and alanine contribute to the peptide’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-methionine: A dipeptide consisting of glycine and methionine.

    Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.

    Methionyl-L-cysteine: A dipeptide consisting of methionine and cysteine.

Uniqueness

Glycyl-L-methionyl-L-cysteinyl-L-lysyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while methionine provides redox activity. The combination of these residues with glycine, lysine, and alanine results in a peptide with versatile applications in research and industry.

Properties

CAS No.

823232-95-7

Molecular Formula

C19H36N6O6S2

Molecular Weight

508.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C19H36N6O6S2/c1-11(19(30)31)22-16(27)12(5-3-4-7-20)24-18(29)14(10-32)25-17(28)13(6-8-33-2)23-15(26)9-21/h11-14,32H,3-10,20-21H2,1-2H3,(H,22,27)(H,23,26)(H,24,29)(H,25,28)(H,30,31)/t11-,12-,13-,14-/m0/s1

InChI Key

WROJFGSZKDNCHV-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)CN

Origin of Product

United States

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